1-溴庚-2-烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

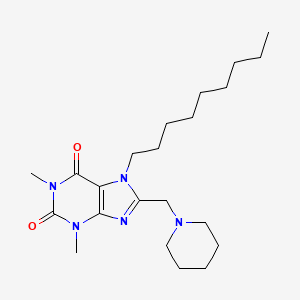

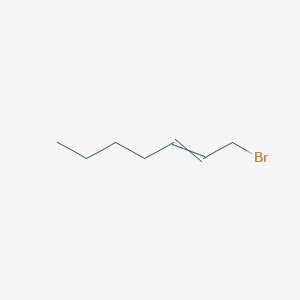

1-Bromohept-2-ene is a chemical compound with the molecular formula C7H13Br . It is used in synthetic chemistry as an alkylating agent .

Synthesis Analysis

The synthesis of 1-Bromohept-2-ene can be achieved through various methods. One approach could be to reduce the alkyne to cis or trans-3-hexene before undertaking glycol formation . Another method could involve a 7-step procedure for the synthesis of enantiomerically pure compounds .Molecular Structure Analysis

The molecular structure of 1-Bromohept-2-ene can be analyzed using various techniques such as ChemSpider and MolView . These platforms provide a visual representation of the molecule, allowing for a detailed understanding of its structure.Chemical Reactions Analysis

The chemical reactions involving 1-Bromohept-2-ene are diverse. For instance, it can participate in electrophilic addition reactions with bromine and other halogens . It’s also worth noting that the reactions of 1-Bromohept-2-ene can be influenced by factors such as temperature, pressure, and the presence of catalysts .Physical And Chemical Properties Analysis

1-Bromohept-2-ene has an average mass of 177.082 Da and a monoisotopic mass of 176.020050 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 174.7±9.0 C at 760 mmHg, and a vapour pressure of 1.6±0.3 mmHg at 25 C .科学研究应用

合成与有机化学应用

1,4-二氮杂双环[4.1.0]庚-4-烯的合成:2-溴烯酮与 N-未取代的 1,2-二胺的反应,与 1-溴庚-2-烯有关,提供了一条通往 1,4-二氮杂双环[4.1.0]庚-4-烯的可行路径。这一发现有助于更好地理解多步反应机理以及起始原料结构对反应方向的影响 (Muzalevskiy 等人,2016)。

有机化合物中的溴化研究:对包括 7-溴双环[2.2.1]庚-2-烯在内的降冰片烯衍生物的溴化研究,阐明了邻基参与重排中的作用。这对于理解异构体的形成机制以及取代基对重排过程的影响至关重要 (Gültekin 等人,2008)。

双环杂环的形成:与像 1-溴庚-2-烯这样的化合物的溴化学相关的炔丙基溴化物的钯催化多米诺环化,能够形成 2,7-二氮杂双环[4.3.0]壬-5-烯。这突出了亲核官能团在控制区域选择性中的作用,这对于创建复杂的结构至关重要 (Ohno 等人,2008)。

化学改性和材料科学

- 聚合物的化学改性:商品化 1,2-PB(聚丁二烯)的化学改性,涉及类似于 1-溴庚-2-烯化学的溴化,导致在各种应用中使用的反应性中间体。这包括水溶性刷状聚合物和聚电解质共聚物的创建,展示了溴化化合物在先进材料科学中的作用 (Yuan 等人,2011)。

作用机制

未来方向

属性

IUPAC Name |

1-bromohept-2-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c1-2-3-4-5-6-7-8/h5-6H,2-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNFMPKLXRVOQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2656338.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2656339.png)

![7-[(4-Prop-2-enoylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2656345.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acrylamide](/img/structure/B2656346.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide](/img/structure/B2656351.png)